6-Aminopicolinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

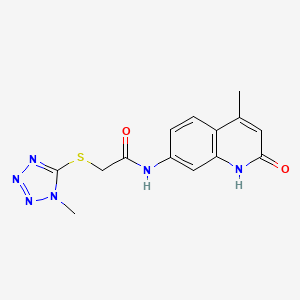

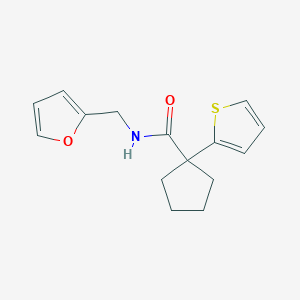

6-Aminopicolinohydrazide can be synthesized through numerous methods. For instance, one method involves the reaction of methyl 6-aminopicolinate with hydrazine hydrate in methanol at 70℃ for 4 hours .Molecular Structure Analysis

The molecular formula of 6-Aminopicolinohydrazide is C6H8N4O . Its average mass is 152.154 Da and its monoisotopic mass is 152.069809 Da .Chemical Reactions Analysis

In the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, 6-Aminopicolinohydrazide is used . A mixture of 6-aminopicolinohydrazide and triethyl orthoformate in anhydrous 1,4-dioxane is stirred at 80 °C under an N2 atmosphere .Physical And Chemical Properties Analysis

6-Aminopicolinohydrazide is an organic molecule with the chemical formula C6H8N4O. More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

A study by Hochegger et al. (2021) prepared compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction, which included 6-Aminopicolinohydrazide derivatives. These compounds were tested for antiplasmodial activity against Plasmodium falciparum NF54, showing that activity and cytotoxicity were significantly influenced by the linker and its substitution, highlighting the potential of 6-Aminopicolinohydrazide derivatives in antiplasmodial applications (Hochegger et al., 2021).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) discovered that compounds related to 6-Aminopicolinohydrazide showed promising antiproliferative activity toward human cancer cells, likely due to tubulin polymerization inhibition. This suggests the potential use of 6-Aminopicolinohydrazide derivatives in cancer research, especially concerning the mechanisms of cell division and cancer proliferation (Minegishi et al., 2015).

Inhibitors of Coagulation Factor Xa

Research by Pauls et al. (2001) in the field of antithrombotic agents indicated that derivatives of 6-Aminopicolinohydrazide could be potential inhibitors of Factor Xa, a key enzyme in the blood coagulation pathway. This presents a possibility for these compounds to be used in the development of new anticoagulants (Pauls et al., 2001).

Enzyme Inhibitory Properties

A study by Almaz et al. (2021) on benzohydrazide derivatives, which include 6-Aminopicolinohydrazide structures, found that these compounds exhibited inhibitory effects on cholinesterase enzymes. This implies potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease, where enzyme inhibition can play a critical role (Almaz et al., 2021).

Safety And Hazards

Zukünftige Richtungen

While the future directions of 6-Aminopicolinohydrazide are not explicitly mentioned in the retrieved papers, its use in the synthesis of GS-4997, an inhibitor of apoptosis signal-regulating kinase 1, suggests potential applications in the development of treatments for diseases such as tumorigenesis, neurodegenerative disorders, metabolic disorders, and infections .

Eigenschaften

IUPAC Name |

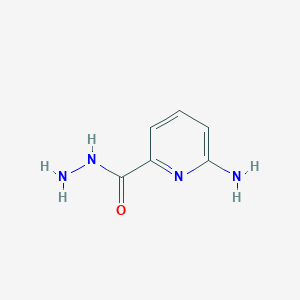

6-aminopyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZIYKSOOXNJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopicolinohydrazide | |

CAS RN |

5584-18-9 |

Source

|

| Record name | 6-Amino-2-pyridinecarboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)